molecular formula C18H19N3O3S3 B2710453 N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 899732-01-5

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2710453
CAS No.: 899732-01-5
M. Wt: 421.55
InChI Key: RGAOZSMUCJBPJN-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a thiophene sulfonyl group, and a methylbenzo[d]thiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of 4-methylbenzo[d]thiazol-2-amine, which is then reacted with piperidine-4-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is further reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the production while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety linked to a thiophene sulfonyl group and a piperidine ring. Its molecular formula is C13H12N2O2S2C_{13}H_{12}N_2O_2S_2 with a molecular weight of approximately 308.37 g/mol. The compound's specific IUPAC name is this compound.

The primary mechanism of action involves the inhibition of key enzymes associated with various biological pathways. For instance, compounds similar to this structure have been shown to inhibit DprE1, an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, leading to potential antibacterial effects. Additionally, the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
4eMCF-70.28Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase

These findings suggest that the compound can induce apoptotic cell death through modulation of the apoptotic pathways .

Antibacterial Activity

The compound also exhibits antibacterial properties. It has been shown to inhibit the growth of various bacterial strains by targeting enzymes involved in bacterial cell wall synthesis. The inhibition of DprE1 leads to disruption in the formation of arabinogalactan, crucial for mycobacterial cell walls.

Study 1: Anticancer Evaluation

In a study evaluating the cytotoxic effects of similar benzothiazole derivatives, it was found that compounds with piperidine rings exhibited enhanced activity against MCF-7 and HepG2 cells. The study reported that these compounds induced significant cell cycle arrest and increased apoptosis markers such as caspase activation .

Study 2: Antimycobacterial Activity

Another study focused on the antimycobacterial activity of related compounds against Mycobacterium tuberculosis. The results indicated that these compounds inhibited DprE1 effectively, leading to reduced bacterial viability and suggesting potential for development as anti-tuberculosis agents.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-12-4-2-5-14-16(12)19-18(26-14)20-17(22)13-7-9-21(10-8-13)27(23,24)15-6-3-11-25-15/h2-6,11,13H,7-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAOZSMUCJBPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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